molecular formula C22H27ClN2O3S B289420 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B289420
Molekulargewicht: 435 g/mol
InChI-Schlüssel: YHUNPXSDYSSZMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.

Wirkmechanismus

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key signaling molecule in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. By inhibiting BTK, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the downstream signaling pathways that promote the growth and survival of B-cell malignancies.
Biochemical and Physiological Effects
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in B cells and inhibit the growth of B-cell malignancies in preclinical models. It has also been shown to reduce the levels of circulating B cells in CLL patients, indicating its ability to target B-cell receptor signaling in vivo. In addition, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have minimal effects on T-cell function and other non-B-cell lineages, suggesting its selectivity for BTK inhibition.

Vorteile Und Einschränkungen Für Laborexperimente

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition, its ability to induce apoptosis in B cells, and its efficacy in preclinical models of B-cell malignancies. However, its limitations include its potential toxicity and side effects, as well as its limited clinical experience in humans.

Zukünftige Richtungen

There are several potential future directions for the development of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and other BTK inhibitors. These include the optimization of dosing regimens and combination therapies, the identification of biomarkers for patient selection and monitoring, and the exploration of new indications beyond B-cell malignancies. In addition, the development of next-generation BTK inhibitors with improved selectivity and safety profiles may further enhance the therapeutic potential of this class of drugs.

Synthesemethoden

The synthesis of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of intermediate compounds, coupling reactions, and purification steps. The process starts with the preparation of tert-butyl 4-(2-oxo-2H-benzo[d][1,3]thiazin-3-yl)piperidine-1-carboxylate, which is then subjected to a series of reactions to form the final product.

Wissenschaftliche Forschungsanwendungen

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in B cells, leading to the suppression of tumor growth.

Eigenschaften

Molekularformel

C22H27ClN2O3S

Molekulargewicht

435 g/mol

IUPAC-Name

6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-22(2,3)14-7-8-16-17(12-14)29-21(18(16)20(28)24-9-10-26)25-19(27)13-5-4-6-15(23)11-13/h4-6,11,14,26H,7-10,12H2,1-3H3,(H,24,28)(H,25,27)

InChI-Schlüssel

YHUNPXSDYSSZMR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCCO)NC(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCCO)NC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.